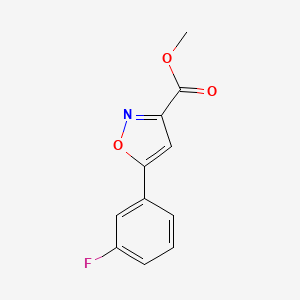

Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate

Description

Historical Context of Oxazole Derivatives

The oxazole heterocyclic system has a rich historical foundation dating back to the late 19th century, establishing itself as one of the most important classes of five-membered aromatic heterocycles in organic chemistry. The parent oxazole compound was first reported by Hantzsch in 1887, though its successful synthesis was not achieved until 1947, marking a significant milestone in heterocyclic chemistry development. The early recognition of oxazole's potential led to extensive research efforts, particularly during World War II as part of the penicillin research program, when scientists initially believed that penicillin contained an oxazole core structure. This historical misconception nonetheless catalyzed significant advances in oxazole chemistry and synthesis methodologies that continue to benefit modern research.

Emil Fischer made groundbreaking contributions to oxazole synthesis in 1896 with the development of the Fischer oxazole synthesis, which remains one of the fundamental methods for constructing 2,5-disubstituted oxazole derivatives. This pioneering work involved the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrochloric acid, establishing the first systematic approach to oxazole ring formation. The Fischer synthesis was particularly significant as it demonstrated the feasibility of constructing oxazole rings through relatively mild dehydration reactions, opening new pathways for heterocyclic synthesis. The method's success with aromatic substrates, including the synthesis of 2,5-diphenyl-oxazole from mandelic acid nitrile and benzaldehyde, provided a template for future developments in fluorinated oxazole chemistry.

The Robinson-Gabriel synthesis, described independently by Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910 respectively, further expanded the synthetic arsenal for oxazole construction. This method involved the cyclodehydration of 2-acylaminoketones to form 2,5-diaryloxazole derivatives, though initial yields were modest when using traditional dehydrating agents such as phosphorus pentachloride, sulfuric acid, and phosphorus oxychloride. The development of polyphosphoric acid as an improved dehydrating agent significantly enhanced yields to 50-60 percent, demonstrating the evolution of synthetic methodologies over time.

The van Leusen oxazole synthesis, introduced in 1972 by van Leusen and colleagues, revolutionized oxazole chemistry by providing a versatile one-pot method for constructing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide under mild basic conditions. This methodology proved particularly valuable for synthesizing complex oxazole derivatives, as demonstrated by recent applications in constructing star-shaped molecules containing diverse heterocycles and investigating their fluorescent properties. The van Leusen reaction's broad substrate scope and compatibility with various functional groups have made it an indispensable tool in modern oxazole synthesis.

Significance in Heterocyclic Chemistry

Oxazole derivatives occupy a central position in heterocyclic chemistry due to their unique electronic properties and structural versatility, which arise from the presence of both nitrogen and oxygen heteroatoms within a five-membered aromatic ring system. The oxazole ring contains a sextet of pi-electrons distributed across the heterocyclic framework, though studies have demonstrated incomplete delocalization that contributes to the ring's distinctive combination of aromatic character and dienic reactivity. This intermediate aromatic character, while making oxazoles less aromatic than thiazoles, does not compromise their stability and instead provides enhanced reactivity for synthetic transformations.

The electronic properties of oxazoles are particularly noteworthy when compared to other heterocyclic systems. Oxazole exhibits weak basicity with a conjugate acid having a proton dissociation constant value of 0.8, significantly lower than imidazole's value of 7, reflecting the electron-withdrawing effect of the oxygen heteroatom. This reduced basicity influences the compound's reactivity patterns and biological interactions, making oxazole derivatives valuable scaffolds for medicinal chemistry applications. The heterocycle's dipole moment of 1.5 Debye indicates moderate polarity, contributing to its miscibility with both water and organic solvents.

The structural relationships between oxazoles and other heterocyclic systems further emphasize their significance in chemistry. The oxygen atom in oxazole structurally corresponds to the oxygen in furan, while the nitrogen atom relates to the nitrogen in pyridine, creating a hybrid system that exhibits properties reminiscent of both parent heterocycles. This structural similarity enables oxazole derivatives to participate in diverse chemical transformations and biological interactions, expanding their utility across multiple research domains.

Modern synthetic methodologies have greatly expanded the accessibility of substituted oxazole derivatives, enabling the exploration of structure-activity relationships and the development of compounds with tailored properties. The compatibility of oxazole synthesis with various functional groups, including halides, electron-withdrawing groups, and electron-donating substituents, has facilitated the construction of complex molecular architectures. Recent advances in transition-metal-catalyzed reactions have further enhanced the synthetic versatility of oxazole chemistry, enabling direct arylation reactions and cross-coupling methodologies that provide access to previously challenging substitution patterns.

Overview of Fluorinated Oxazole Compounds

Fluorinated oxazole compounds represent a rapidly growing class of heterocyclic molecules that combine the inherent biological activity of oxazole rings with the unique properties imparted by fluorine substitution. The incorporation of fluorine atoms into organic molecules has become a cornerstone strategy in pharmaceutical chemistry, with fluorinated compounds comprising approximately 30-40 percent of currently marketed drugs due to their enhanced metabolic stability, improved bioavailability, and modified biological activity profiles. The strategic placement of fluorine atoms in oxazole derivatives can significantly influence their electronic properties, lipophilicity, and interaction with biological targets.

The synthesis of fluorinated oxazole compounds has benefited from advances in both oxazole chemistry and fluorination methodologies. Recent research has demonstrated the successful application of van Leusen synthesis conditions to construct oxazole rings bearing fluorinated substituents, including trifluoromethyl groups and fluorinated aryl moieties. The compatibility of oxazole synthesis with fluorinated starting materials has enabled the preparation of diverse structural variants, expanding the chemical space available for pharmaceutical and materials science applications.

Fluorinated oxazole derivatives exhibit distinctive physicochemical properties that differentiate them from their non-fluorinated analogs. The presence of fluorine atoms can significantly alter the compound's lipophilicity, membrane permeability, and protein binding characteristics. For this compound specifically, the meta-fluorine substitution on the phenyl ring provides a balanced approach to property modification, avoiding the potentially problematic effects of ortho-substitution while maintaining favorable electronic characteristics.

Recent synthetic developments have focused on developing efficient routes to fluorinated oxazole derivatives through various methodological approaches. One notable advancement involves the use of fluorinated alkynoates in [3+3] cyclocondensation reactions with 2-amino-oxazole derivatives, enabling the regioselective synthesis of fluorinated oxazolo[3,2-a]pyrimidin-7-ones under transition-metal-free conditions. This methodology demonstrates the versatility of fluorinated building blocks in heterocyclic synthesis and provides access to structurally complex fluorinated scaffolds with potential biological activity.

The development of difluorocarbene-mediated synthesis has opened additional pathways to fluorinated oxazole derivatives through [4+1]-annulation reactions. These methodologies enable the introduction of difluoromethyl groups and other fluorinated substituents into oxazole rings, expanding the structural diversity available within this compound class. The mild reaction conditions and broad substrate scope of these methods make them particularly attractive for pharmaceutical applications where functional group tolerance is critical.

Research Objectives and Scope

The comprehensive study of this compound encompasses multiple research dimensions aimed at understanding its chemical properties, synthetic accessibility, and potential applications in various scientific domains. The primary research objectives focus on elucidating the structure-property relationships that govern this compound's behavior and reactivity, providing fundamental insights that can guide future synthetic and application-oriented investigations.

Current research efforts have concentrated on developing efficient synthetic methodologies for accessing this compound and related derivatives through various strategic approaches. These synthetic investigations typically involve multi-step organic synthesis techniques, often beginning with the preparation of suitable precursors such as 3-fluorobenzoyl chloride derivatives and their subsequent transformation through cyclization reactions. The optimization of reaction conditions, including solvent selection, base choice, and temperature control, represents a critical aspect of synthetic methodology development for this compound class.

Structure-activity relationship studies constitute another major research focus, examining how modifications to the fluorophenyl substituent, oxazole ring substitution pattern, and ester functionality influence the compound's properties and potential biological activities. These investigations provide valuable insights into the molecular features responsible for specific activities and guide the design of optimized derivatives with enhanced properties. The systematic exploration of substitution effects enables researchers to identify key structural elements that contribute to desired characteristics while minimizing undesirable properties.

The scope of current research extends to investigating the chemical reactivity of this compound under various reaction conditions, including oxidation, reduction, and substitution reactions. Understanding these reactivity patterns is essential for developing synthetic routes to more complex molecular structures and for predicting the compound's behavior in biological systems. The ester functionality provides a particularly versatile handle for chemical modifications, enabling the preparation of acid derivatives, amides, and other functionally related compounds.

Table 1: Fundamental Properties of this compound

Table 2: Historical Milestones in Oxazole Chemistry Development

Properties

IUPAC Name |

methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3/c1-15-11(14)9-6-10(16-13-9)7-3-2-4-8(12)5-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCBSUOISLUHEAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801181732 | |

| Record name | 3-Isoxazolecarboxylic acid, 5-(3-fluorophenyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801181732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803587-52-1 | |

| Record name | 3-Isoxazolecarboxylic acid, 5-(3-fluorophenyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803587-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isoxazolecarboxylic acid, 5-(3-fluorophenyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801181732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cycloaddition of Nitrile Oxides with Alkynes

- Reagents: Substituted aldoximes (precursors of nitrile oxides), 3-fluorophenyl-substituted alkynes.

- Nitrile Oxide Generation: Aldoximes are converted to nitrile oxides using reagents such as tert-butyl nitrite or isoamyl nitrite under controlled heating.

- Reaction Conditions: Conventional heating in solvents like ethyl acetate or dichloromethane, often under nitrogen atmosphere to avoid moisture.

- Outcome: Formation of this compound with good regioselectivity and yields typically ranging from 60% to 85%.

This method is supported by analogous syntheses of related isoxazole derivatives, where nitrile oxide cycloadditions are standard practice for isoxazole ring construction.

Late-Stage Functionalization and Deoxofluorination

- Approach: Starting from hydroxymethyl or formyl-substituted isoxazoles, late-stage fluorination can introduce the fluorine atom into the phenyl ring or side chain.

- Reagents: Deoxofluorinating agents such as DAST (diethylaminosulfur trifluoride) or related fluorinating reagents.

- Advantage: Enables selective introduction of fluorine after ring formation, offering flexibility in modifying fluorine substitution patterns.

- Yield: Moderate to high, depending on substrate and reaction conditions.

This method is particularly useful for preparing fluorinated isoxazoles on a gram scale with high purity.

Metal-Catalyzed Cycloaddition

- Catalysts: Copper(I) or ruthenium complexes can catalyze the cycloaddition between nitrile oxides and alkynes.

- Benefits: Increased reaction rates, higher yields, and better selectivity.

- Drawbacks: Potential metal contamination and cost, leading to interest in metal-free alternatives.

- Typical Conditions: Mild temperatures, inert atmosphere, polar aprotic solvents.

While this method is more common in industrial settings for scale-up, it is adaptable for preparing this compound analogs.

Experimental Procedure Example (Adapted)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 3-fluorobenzaldehyde oxime (1 equiv), tert-butyl nitrite (1.2 equiv), ethyl acetate, room temperature | Generation of nitrile oxide in situ |

| 2 | 3-fluorophenylacetylene (1.5 equiv), stirring at 50 °C for 4 hours | Cycloaddition to form isoxazole ring |

| 3 | Methylation using methyl iodide or diazomethane, base (e.g., K2CO3) | Esterification to form methyl carboxylate group |

| 4 | Purification by silica gel chromatography | Isolation of pure this compound |

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nitrile Oxide Cycloaddition | Aldoximes, alkynes, tert-butyl nitrite | 40-60 °C, inert atmosphere, ethyl acetate | 60-85 | Regioselective, straightforward | Requires careful control of nitrile oxide formation |

| Late-Stage Deoxofluorination | Hydroxymethyl isoxazoles, DAST | Room temp to 50 °C, dry solvents | 65-80 | Selective fluorination, scalable | Sensitive reagents, potential side reactions |

| Metal-Catalyzed Cycloaddition | Cu(I) or Ru catalysts, nitrile oxides, alkynes | Mild heating, inert atmosphere | 70-90 | High yield, faster reaction | Metal contamination, cost |

Research Findings and Optimization Notes

- Regioselectivity: The position of the fluorine on the phenyl ring (meta-position in 3-fluorophenyl) influences the regioselectivity of cycloaddition, favoring formation of the 5-substituted isoxazole.

- Solvent Effects: Polar aprotic solvents such as dichloromethane and ethyl acetate improve reaction rates and yields.

- Temperature: Moderate heating (40–60 °C) is optimal; higher temperatures may lead to side reactions or decomposition.

- Scale-Up: The nitrile oxide cycloaddition has been successfully scaled up to >100 g with consistent yields and purity.

- Environmental Considerations: Metal-free methods are preferred to reduce toxicity and environmental impact, and ongoing research focuses on greener reagents and solvent systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Oxazole N-oxides.

Reduction: Saturated heterocycles.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through functional group modifications. It has been employed in:

- Formation of Sulfonyl Fluorides: This compound acts as a reagent in synthesizing sulfonyl fluorides, which are crucial intermediates in pharmaceutical chemistry.

Medicinal Chemistry

The compound has shown promise in drug discovery and development due to its biological activity. Case studies indicate its potential use in:

- Antioxidant Properties: Research has demonstrated that derivatives of isoxazoles exhibit significant antioxidant activities, making them candidates for therapeutic applications against oxidative stress-related diseases .

Materials Science

In materials science, this compound is utilized for developing advanced materials with specific functional properties. Its application includes:

- Polymer Chemistry: The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties .

Data Table: Summary of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Organic Synthesis | Building block for various chemical reactions | Formation of sulfonyl fluorides |

| Medicinal Chemistry | Potential therapeutic agent with antioxidant properties | Studies on antioxidant effects in cell models |

| Materials Science | Enhancing properties of polymers | Development of thermally stable materials |

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant properties of isoxazole derivatives, including this compound. The results indicated that certain derivatives exhibited superior antioxidant effects compared to traditional antioxidants like quercetin .

Case Study 2: Synthesis Efficiency

Research on metal-free synthetic routes for isoxazoles highlighted the efficiency of using this compound as an intermediate. The study reported high yields and reduced reaction times when utilizing microwave-assisted synthesis techniques .

Mechanism of Action

The mechanism of action of Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group and the oxazole ring contribute to its binding affinity and selectivity towards enzymes, receptors, or other biomolecules. Detailed studies on its molecular interactions and effects on cellular pathways are essential to understand its biological activities.

Comparison with Similar Compounds

Key Observations:

Substituent Position Effects: The 3-fluorophenyl isomer (target compound) and 4-fluorophenyl analog (CAS: 517870-16-5) share the same molecular formula but differ in fluorine placement. The 3-fluoro position may induce distinct electronic effects (e.g., altered dipole moments) compared to the 4-fluoro isomer .

Functional Group Variations :

- Replacement of the methyl ester with a carboxylic acid (e.g., 3-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid) significantly alters solubility and acidity (predicted pKa ≈ -3.38) .

- The methoxymethyl substituent in Methyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate introduces ether functionality, likely enhancing aqueous solubility compared to aryl-substituted analogs .

Molecular Weight and Physicochemical Properties :

Biological Activity

Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Formula: CHFNO

Molecular Weight: 221.19 g/mol

IUPAC Name: this compound

Appearance: Powder

Storage: Room Temperature

The compound features a fluorophenyl group attached to the oxazole ring, which enhances its chemical stability and lipophilicity, potentially increasing its interaction with biological targets .

This compound interacts with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom on the phenyl ring is believed to enhance binding affinity and selectivity towards these targets. Understanding these interactions is crucial for elucidating its biological effects .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of oxazole have shown activity against various bacterial strains .

Cancer Research

This compound has been explored in the context of cancer treatment. Its structural analogs have demonstrated inhibitory effects on cancer cell lines, indicating potential as a lead compound in drug discovery .

Structure-Activity Relationship (SAR)

The SAR studies of oxazole derivatives suggest that modifications to the chemical structure can significantly impact biological activity. For instance:

| Compound | Modification | Activity (IC in nM) |

|---|---|---|

| 32b | Substituted with piperidyl group | Potent AC inhibitor (IC = 64 nM) |

| 6 | Oxindole derivative | Strong MDM2 inhibitor (K = 2.9 nM) |

| 39 | Arylcarboxamide substituent | High binding affinity (IC = 190 nM) |

These findings highlight how specific substitutions can enhance the efficacy of oxazole-based compounds .

Case Studies

-

Anticancer Activity:

In a study examining various oxazole derivatives, this compound was tested against human neuroblastoma SH-SY5Y cells. The results indicated a promising cytotoxic effect, warranting further investigation into its potential as an anticancer agent . -

Inhibition of Enzymatic Activity:

A series of oxazoles were evaluated for their ability to inhibit key enzymes involved in cancer progression. This compound showed competitive inhibition patterns against selected targets, suggesting a viable pathway for therapeutic application .

Q & A

Q. What are the key considerations for synthesizing Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate?

The synthesis typically involves cyclization reactions of substituted oxazole precursors. A common approach is the condensation of fluorophenyl-substituted β-ketoesters with hydroxylamine derivatives under acidic conditions, followed by esterification. Purity optimization requires column chromatography and recrystallization using solvents like ethanol or acetonitrile. Analytical techniques such as HPLC (≥97% purity thresholds) and NMR (1H/13C) are critical for verifying structural integrity .

Q. How is the compound characterized to confirm its molecular structure?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For example, orthorhombic crystal systems (space group P212121) with unit cell parameters a = 5.8–7.7 Å, b = 7.7–27.4 Å, and c = 27.4 Å have been reported for structurally analogous oxazoles. Additional characterization includes:

Q. What solvent systems are suitable for its physicochemical analysis?

Polar aprotic solvents (e.g., DMSO, DMF) are preferred for NMR due to the compound’s limited solubility in water. For UV-Vis studies, methanol or acetonitrile are optimal, with absorbance maxima typically observed in the 250–300 nm range for aromatic oxazoles .

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points for fluorophenyl-oxazole derivatives?

Variations in melting points (e.g., 182–242°C for structurally similar compounds) may arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) should be employed to identify phase transitions, while thermogravimetric analysis (TGA) can assess thermal stability. Recrystallization in different solvents (e.g., ethyl acetate vs. hexane) may isolate pure polymorphs .

Q. What computational methods are effective for predicting the compound’s reactivity in medicinal chemistry applications?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking studies against target proteins (e.g., kinases) require optimized 3D conformations derived from crystallographic data (e.g., torsion angles of 5–10° for the oxazole ring) .

Q. How does the 3-fluorophenyl substituent influence the compound’s electronic properties compared to other halogenated analogs?

The electron-withdrawing fluorine atom enhances the oxazole ring’s electrophilicity, as evidenced by reduced electron density at the C-5 position in NMR (δ 160–165 ppm for carbonyl carbons). Comparative studies with chloro- or bromo-substituted analogs show linear correlations between Hammett σ values and reaction rates in nucleophilic substitutions .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Pilot-scale reactions require optimized reflux conditions (e.g., 80–100°C in toluene) and catalytic systems (e.g., p-toluenesulfonic acid for cyclization). Process Analytical Technology (PAT) tools, such as in-line FT-IR, monitor reaction progress. Yield improvements (≥80%) are achievable via solvent recycling and gradient crystallization .

Data Contradiction Analysis

Q. Why do spectral data for similar oxazoles vary across studies?

Q. How reliable are toxicity predictions for this compound given limited ecotoxicological data?

While no direct ecotoxicity data exist for this compound, read-across models using structurally related compounds (e.g., LD50 > 500 mg/kg in rodents for similar esters) suggest low acute toxicity. Chronic effects should be assessed via in vitro assays (e.g., Ames test for mutagenicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.